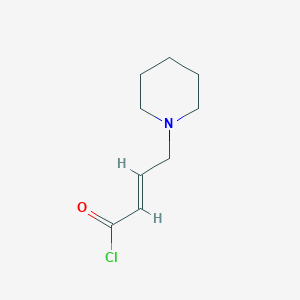

(E)-4-(piperidin-1-yl)but-2-enoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-4-(piperidin-1-yl)but-2-enoyl chloride is an organic compound that features a piperidine ring attached to a butenoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(piperidin-1-yl)but-2-enoyl chloride typically involves the reaction of piperidine with an appropriate butenoyl chloride precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is often maintained at low to moderate levels to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(piperidin-1-yl)but-2-enoyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

Addition Reactions: The double bond in the butenoyl moiety can participate in addition reactions with electrophiles or nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Addition Reactions: Reagents such as hydrogen halides or organometallic compounds can be used. The reactions may require catalysts like palladium or platinum.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

Amides and Esters: Formed through substitution reactions with amines and alcohols.

Hydrohalides: Formed through addition reactions with hydrogen halides.

Reduced or Oxidized Derivatives: Formed through oxidation or reduction reactions.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is being explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases. Its mechanism of action involves selectively inhibiting human neutrophil elastase (HNE), an enzyme implicated in various inflammatory conditions. By binding to the active site of HNE, (E)-4-(piperidin-1-yl)but-2-enoyl chloride reduces inflammation and cell apoptosis in certain cell lines, making it a candidate for drug development aimed at managing inflammatory responses.

Cancer Research

Research indicates that derivatives of this compound may inhibit the growth of cancer cells. For instance, studies have shown that amide derivatives related to this compound can effectively suppress tumor growth by targeting specific signaling pathways involved in cancer progression .

Organic Synthesis

Reactivity as an Acyl Chloride

As an acyl chloride, this compound is highly reactive and serves as an essential intermediate in organic synthesis. It can participate in various reactions such as nucleophilic acyl substitution, allowing for the formation of more complex molecules. This reactivity is crucial for developing new therapeutic agents and other organic compounds.

Biochemical Studies

Enzymatic Studies

The compound is utilized in enzymatic studies to understand the role of neutrophil elastase in biochemical pathways. By acting as a selective inhibitor, it helps elucidate the enzyme's functions and interactions within biological systems.

Cell Viability Assays

In biological research, this compound is employed in cell viability assays to assess its effects on various cell lines, such as U937 and K562. These studies are essential for determining the compound's cytotoxicity and potential therapeutic benefits.

Pharmaceutical Development

Drug Design Scaffold

Due to its structural characteristics, this compound can serve as a scaffold for designing new drugs targeting various diseases. Its ability to interact with biological targets makes it a valuable starting point for synthesizing novel pharmacological agents.

Comparison with Related Compounds

To highlight the uniqueness and potential applications of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Piperidin-1-yl)butan-1-one | Contains a piperidine ring; ketone | Potential CNS activity |

| 4-(Piperidin-1-yl)butanoic acid | Similar piperidine structure; carboxylic acid | Antimicrobial properties |

| 3-(Piperidin-1-yl)propanoic acid | Piperidine ring; shorter carbon chain | Neuroactive properties |

This table illustrates how this compound stands out due to its enoyl chloride functionality, enhancing its reactivity compared to other compounds lacking this feature.

Mechanism of Action

The mechanism of action of (E)-4-(piperidin-1-yl)but-2-enoyl chloride involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its butenoyl group to nucleophilic sites on target molecules. This acylation can modify the activity of enzymes or other proteins, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of protein function.

Comparison with Similar Compounds

Similar Compounds

(E)-4-(morpholin-1-yl)but-2-enoyl chloride: Similar structure with a morpholine ring instead of a piperidine ring.

(E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride: Contains a pyrrolidine ring in place of the piperidine ring.

(E)-4-(azepan-1-yl)but-2-enoyl chloride: Features an azepane ring instead of a piperidine ring.

Uniqueness

(E)-4-(piperidin-1-yl)but-2-enoyl chloride is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various chemical and biological applications.

Biological Activity

(E)-4-(piperidin-1-yl)but-2-enoyl chloride, an organic compound characterized by its piperidine ring and acyl chloride functionality, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, central nervous system (CNS) effects, and potential applications in cancer treatment.

1. Structural Overview

The compound's structure includes a piperidine moiety attached to a butenoyl group, contributing to its reactivity and biological interactions. Its molecular formula is C₁₁H₁₄ClN, with a molecular weight of approximately 187.67 g/mol. The presence of the acyl chloride functional group enhances its reactivity, making it suitable for various synthetic applications in organic chemistry and pharmaceutical development.

2.1 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance:

| Compound | Activity | MIC (μg/mL) | Target Pathogen |

|---|---|---|---|

| This compound | Antibacterial | 15.625 - 62.5 | Gram-positive bacteria |

| Derivative A | Antifungal | 31.108 - 124.432 | Candida spp. |

| Derivative B | Antistaphylococcal | 62.5 - 125 | Staphylococcus aureus |

These findings suggest that the compound can inhibit protein synthesis and disrupt cell wall integrity, leading to bactericidal effects .

2.2 CNS Activity

Piperidine derivatives are known for their potential CNS activity, which may include analgesic or anxiolytic effects. Initial studies indicate that this compound may interact with neurotransmitter systems, although further research is needed to elucidate specific mechanisms and therapeutic potentials.

2.3 Cancer Research Applications

The compound has shown promise in cancer biology by inhibiting specific kinases that play critical roles in tumor progression. Molecular docking studies have suggested that modifications to the core structure can enhance its inhibitory effects on cancer cell proliferation . The following table summarizes related compounds and their activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Piperidin-1-yl)butan-1-one | Piperidine ring; ketone group | Potential CNS activity |

| 4-(Piperidin-1-yl)butanoic acid | Carboxylic acid; less reactive | Antimicrobial properties |

| N-(Piperidin-1-yl)acetamide | Amide group; distinct pharmacological profile | Varies with modifications |

3. Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

- A study published in MDPI highlighted the compound's effectiveness against MRSA strains, demonstrating a minimum biofilm inhibitory concentration (MBIC) as low as 62.216 μg/mL, indicating strong antibiofilm activity .

- Another investigation focused on the compound's anticancer properties through MTT assays, revealing that certain derivatives exhibited significant cytotoxicity against cancer cell lines, albeit less potent than standard chemotherapeutics like 5-fluorouracil .

4. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Ongoing studies are essential to fully understand its mechanisms of action and therapeutic potential.

Q & A

Q. Basic: What are the recommended methods for synthesizing (E)-4-(piperidin-1-yl)but-2-enoyl chloride?

Methodological Answer:

The synthesis typically involves a two-step process:

Formation of the enoyl chloride backbone : React piperidine with but-2-enoic acid derivatives under basic conditions to introduce the piperidinyl group.

Chlorination : Use chlorinating agents like oxalyl chloride or thionyl chloride. For example, oxalyl chloride (1.2 equiv) in dichloromethane with catalytic DMF at 0°C, followed by warming to room temperature, achieves efficient conversion .

Key Considerations :

- Control moisture to prevent hydrolysis of the acid chloride.

- Monitor reaction progress via TLC or NMR to avoid over-chlorination.

Q. Basic: How is this compound characterized structurally?

Methodological Answer:

- X-ray Crystallography : Resolve the (E)-configuration using SHELX software (e.g., SHELXL for refinement), which is robust for small-molecule structures .

- NMR Spectroscopy : Key signals include:

- ¹H NMR : Doublet for the α,β-unsaturated protons (δ 6.5–7.0 ppm, J = 15–16 Hz).

- ¹³C NMR : Carbonyl carbon at δ 165–170 ppm.

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. Advanced: How does the reactivity of this compound compare to other acyl chlorides in Michael addition reactions?

Methodological Answer:

The enoyl chloride’s α,β-unsaturated system allows it to act as a Michael acceptor. Key differences from saturated acyl chlorides:

- Enhanced Electrophilicity : The conjugated double bond increases reactivity toward nucleophiles (e.g., amines, thiols).

- Stereochemical Control : The (E)-configuration directs nucleophilic attack to the β-position, avoiding steric clashes with the piperidinyl group.

Experimental Validation : - Kinetic studies under varying pH and solvent polarities (e.g., DMF vs. THF) reveal faster reaction rates in polar aprotic solvents .

- Computational modeling (DFT) can predict regioselectivity .

Q. Advanced: What strategies mitigate side reactions during coupling with nucleophiles (e.g., amines)?

Methodological Answer:

- Temperature Control : Maintain reactions at 0–5°C to suppress hydrolysis or polymerization.

- Base Selection : Use hindered bases (e.g., N-methylmorpholine) instead of triethylamine to minimize competing elimination reactions .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., IPA/water) to isolate the desired amide .

Case Study :

In Neratinib synthesis, coupling with 6-aminoquinoline derivatives achieved >90% yield by optimizing stoichiometry (1.1 equiv enoyl chloride) and reaction time (2 hr) .

Q. Advanced: How can structural discrepancies in crystallographic data be resolved?

Methodological Answer:

- Software Cross-Validation : Compare SHELXL-refined structures with alternative programs (e.g., OLEX2) to identify systematic errors .

- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å).

- Twinned Crystals : Use SHELXD for deconvoluting twinning ratios in challenging cases .

Q. Advanced: What role does this compound play in designing kinase inhibitors?

Methodological Answer:

- Covalent Binding : The enoyl chloride forms irreversible bonds with cysteine residues in kinase active sites (e.g., EGFR inhibitors).

- SAR Studies : Modify the piperidine ring (e.g., N-methylation) to enhance solubility or target selectivity.

Example :

In acrylamide derivatives (e.g., compound 28), the enoyl chloride moiety increased cytotoxicity against hepatocellular carcinoma by 50% compared to non-reactive analogs .

Properties

Molecular Formula |

C9H14ClNO |

|---|---|

Molecular Weight |

187.66 g/mol |

IUPAC Name |

(E)-4-piperidin-1-ylbut-2-enoyl chloride |

InChI |

InChI=1S/C9H14ClNO/c10-9(12)5-4-8-11-6-2-1-3-7-11/h4-5H,1-3,6-8H2/b5-4+ |

InChI Key |

XPJWCVLKRVTORQ-SNAWJCMRSA-N |

Isomeric SMILES |

C1CCN(CC1)C/C=C/C(=O)Cl |

Canonical SMILES |

C1CCN(CC1)CC=CC(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.